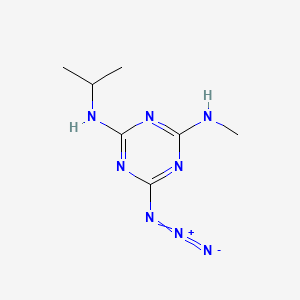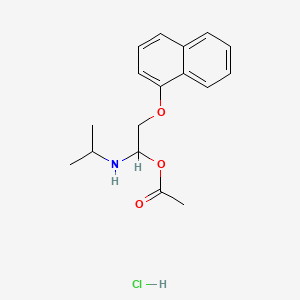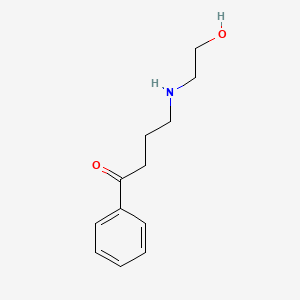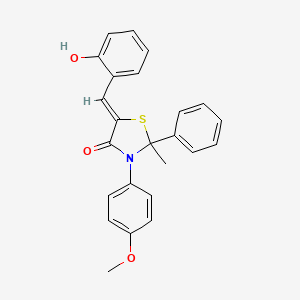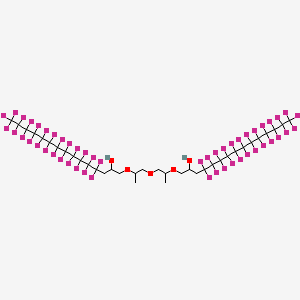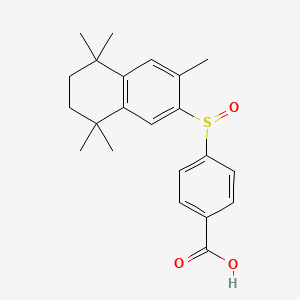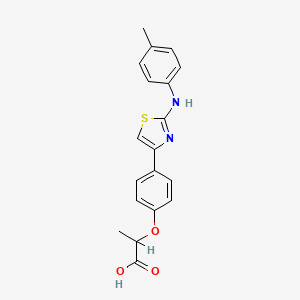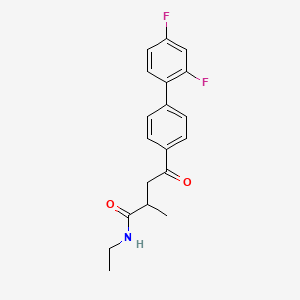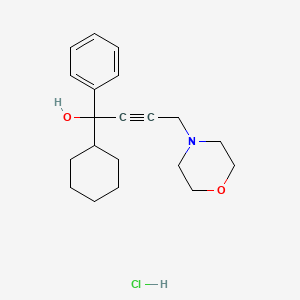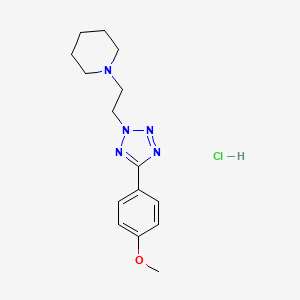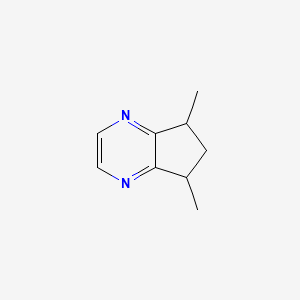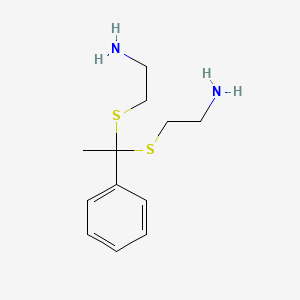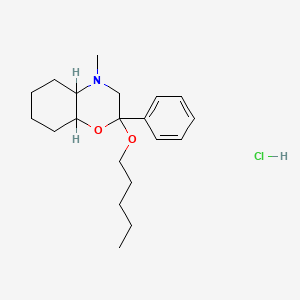
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. The synthetic route often includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of a precursor molecule that contains both an amine and a phenol group.
Substitution Reactions: Introduction of the pentyloxy and phenyl groups through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy or phenyl groups can be replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and resins due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride can be compared with other benzoxazine derivatives. Similar compounds include:
Octahydro-4-methyl-2H-quinolizine: Another benzoxazine derivative with different substituents.
Octahydro-4-methyl-2-phenyl-2H-1,4-benzoxazin-2-ol: A closely related compound with a hydroxyl group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
126807-04-3 |
|---|---|
Formule moléculaire |
C20H32ClNO2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
4-methyl-2-pentoxy-2-phenyl-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-4-10-15-22-20(17-11-6-5-7-12-17)16-21(2)18-13-8-9-14-19(18)23-20;/h5-7,11-12,18-19H,3-4,8-10,13-16H2,1-2H3;1H |
Clé InChI |
NQJJBEJOJUYEKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


